![molecular formula C24H25N5O2S B2358986 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1705103-70-3](/img/structure/B2358986.png)
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
- Development of Novel Compounds : The compound is part of a broader class of chemicals used in the development of new pharmaceutical products. It is often mentioned in patents and research focused on creating novel compounds with potential therapeutic applications, such as in the treatment of various diseases (Habernickel, 2001).
Anticancer and Antitumor Properties
- Anticancer Effects : Certain derivatives of this compound have shown promising results in inhibiting tumor growth and angiogenesis, which is the formation of new blood vessels that tumors need to grow. This suggests potential applications in cancer therapy (Chandrappa et al., 2010).
Neuropharmacology
- Cannabinoid Receptor Antagonists : Some derivatives of this compound have been studied for their interaction with cannabinoid receptors in the brain. These compounds could potentially be used to counteract the effects of cannabinoids and may have therapeutic applications in neuropharmacology (Lan et al., 1999).
Molecular Imaging and Diagnostic Applications
- Potential PET Ligands : Derivatives of this compound have been synthesized and evaluated as potential positron emission tomography (PET) ligands. This indicates potential use in molecular imaging, particularly for mapping cannabinoid receptors in the brain (Kumar et al., 2004).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Cancer Cell Growth : Some derivatives have shown the ability to inhibit cancer cell growth by targeting specific metabolic pathways in cancer cells. This suggests potential applications in the development of new cancer therapies (Sica et al., 2019).
Synthesis and Chemical Applications
- Advanced Chemical Synthesis : The compound is involved in complex chemical synthesis processes, highlighting its importance in the field of chemistry and its potential for creating new materials or drugs (Odin et al., 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Derivatives of this compound have been studied for their antimicrobial and antifungal properties, indicating potential for development into treatments for infections (Prakash et al., 2011).
Propriétés
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-7-3-4-9-18(16)23-25-22(31-27-23)13-17-8-5-11-29(15-17)24(30)20-14-19(26-28(20)2)21-10-6-12-32-21/h3-4,6-7,9-10,12,14,17H,5,8,11,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCHTCOKZSKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=NN4C)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

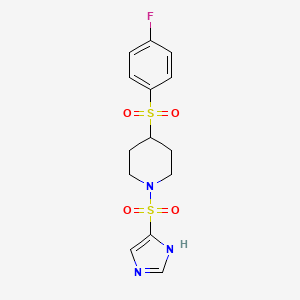
![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)

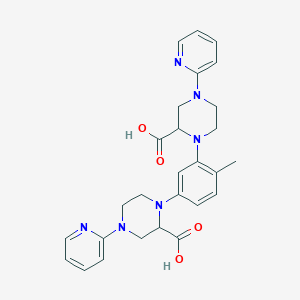
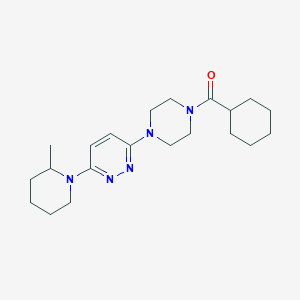
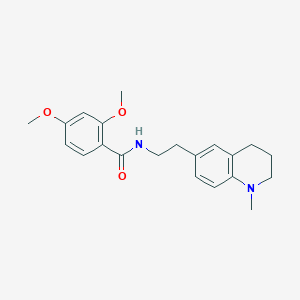
![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)
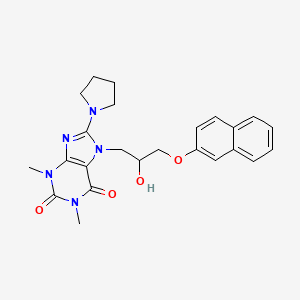
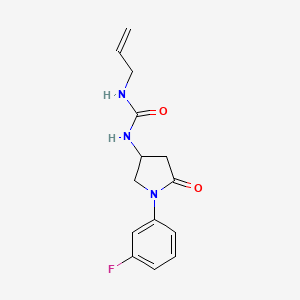
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)

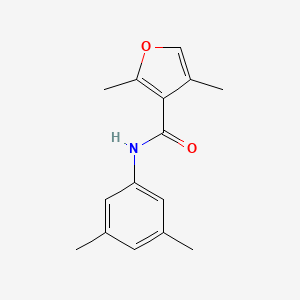
![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)
